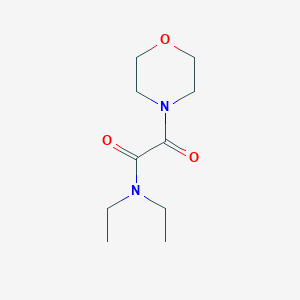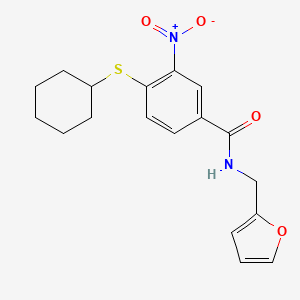
2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide, also known as CI994, is a small molecule inhibitor that belongs to the family of histone deacetylase (HDAC) inhibitors. It has shown promising results in preclinical studies for the treatment of various cancers, including leukemia, lymphoma, and solid tumors.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and non-histone proteins. This alteration in the chromatin structure results in the activation of tumor suppressor genes and the repression of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation required for tumor growth and metastasis. In addition, this compound has been shown to enhance the immune response against cancer cells by increasing the expression of major histocompatibility complex (MHC) molecules.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, it also has some limitations, such as its poor solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide. One of the potential areas of investigation is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Another area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of this compound. Finally, the combination of this compound with other anticancer drugs or immunotherapies is also a promising avenue for future research.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide involves the reaction of 4-chloro-2-methylphenol with 4-iodoaniline in the presence of sodium hydride and N,N-dimethylformamide (DMF) to obtain this compound. The yield of the reaction is around 50%.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC enzymes, which play a crucial role in the regulation of gene expression. This compound has also been found to enhance the activity of other anticancer drugs, such as cisplatin and gemcitabine, by increasing their accumulation in cancer cells.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO2/c1-10-8-11(16)2-7-14(10)20-9-15(19)18-13-5-3-12(17)4-6-13/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRAFCLFATZUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]butanenitrile](/img/structure/B6043826.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B6043835.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide](/img/structure/B6043842.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6043851.png)
![2-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B6043855.png)

![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6043872.png)
![7-(cyclohexylmethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043875.png)
![N-{[1-(4-biphenylylsulfonyl)-3-piperidinyl]methyl}-2-furamide](/img/structure/B6043877.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.4]heptane-1-carboxamide](/img/structure/B6043884.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanamide](/img/structure/B6043905.png)
![2-[(3-chloro-2-thienyl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043911.png)
